molecular formula C13H22N6 B6952308 N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine

Cat. No.: B6952308
M. Wt: 262.35 g/mol
InChI Key: QLOGZLUKGACKRO-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine is a complex organic compound featuring both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for scientific research.

Properties

IUPAC Name

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-10(11-6-16-18(4)9-11)14-7-12-8-15-13(17(2)3)19(12)5/h6,8-10,14H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOGZLUKGACKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NCC2=CN=C(N2C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the pyrazole group. Key steps include:

    Formation of the Imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives.

    Introduction of the Pyrazole Group: The pyrazole moiety can be synthesized separately and then attached to the imidazole core through nucleophilic substitution or coupling reactions.

    Methylation: The final step involves methylation of the nitrogen atoms to achieve the desired trimethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of dyes, catalysts, and other functional materials.

Mechanism of Action

The mechanism by which N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or interact with biological membranes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylimidazole: Lacks the pyrazole moiety, making it less versatile in certain reactions.

    1-methylpyrazole: Does not contain the imidazole ring, limiting its applications compared to the target compound.

    Trimethylamine: A simpler structure with different chemical properties and reactivity.

Uniqueness

N,N,1-trimethyl-5-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]imidazol-2-amine stands out due to its combined imidazole and pyrazole structures, offering a unique set of chemical and biological properties. This dual functionality makes it particularly valuable in research and industrial applications.

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